molecular formula C14H13ClO4S B12346111 2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate

2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate

Cat. No.: B12346111
M. Wt: 312.8 g/mol
InChI Key: ZAYKSYRFJGSAQK-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 2-chlorophenyl group, a methoxy group, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted benzene derivatives .

Scientific Research Applications

2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as an electrophile, facilitating various chemical reactions. Additionally, the presence of the 2-chlorophenyl group can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 4-methoxybenzene-1-sulfonate
  • 4-Methoxy-3-methylbenzene-1-sulfonate
  • 2-Chlorophenyl 3-methylbenzene-1-sulfonate

Uniqueness

2-Chlorophenyl 4-methoxy-3-methylbenzene-1-sulfonate is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of the 2-chlorophenyl group, methoxy group, and methyl group on the benzene ring provides distinct properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H13ClO4S

Molecular Weight

312.8 g/mol

IUPAC Name

(2-chlorophenyl) 4-methoxy-3-methylbenzenesulfonate

InChI

InChI=1S/C14H13ClO4S/c1-10-9-11(7-8-13(10)18-2)20(16,17)19-14-6-4-3-5-12(14)15/h3-9H,1-2H3

InChI Key

ZAYKSYRFJGSAQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2Cl)OC

Origin of Product

United States

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